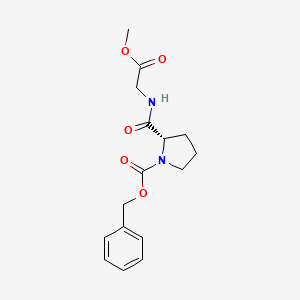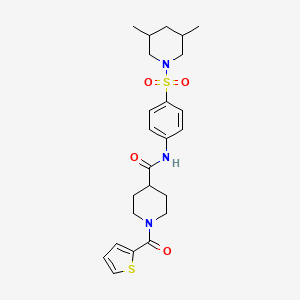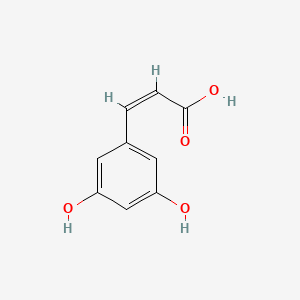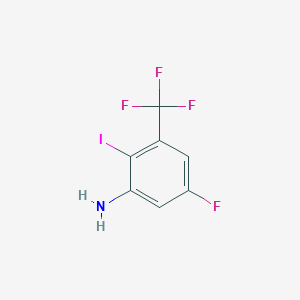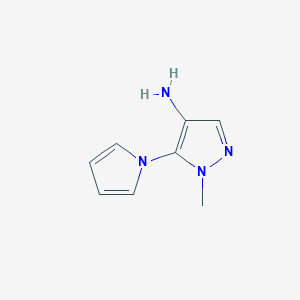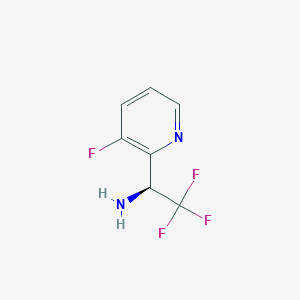
(S)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is a fluorinated amine compound that has garnered interest in various fields of scientific research. Its unique structure, which includes both trifluoromethyl and fluoropyridinyl groups, makes it a valuable molecule for studying the effects of fluorination on biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine typically involves the introduction of the trifluoromethyl group and the fluoropyridinyl group onto an ethanamine backbone. One common synthetic route includes the reaction of 3-fluoropyridine with a trifluoromethylating agent under controlled conditions to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful for studying the effects of fluorination on biological activity, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials science, where fluorinated compounds often exhibit unique properties
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The fluoropyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3-chloropyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
2,2,2-Trifluoro-1-(3-bromopyridin-2-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.
2,2,2-Trifluoro-1-(3-iodopyridin-2-yl)ethan-1-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoropyridinyl groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s metabolic stability and lipophilicity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H6F4N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
WPMSDSJOKJHZEN-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
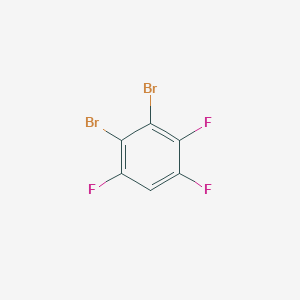
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
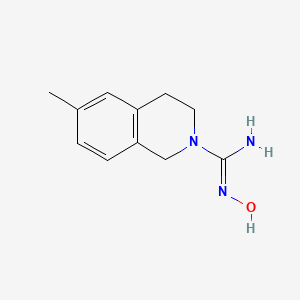
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
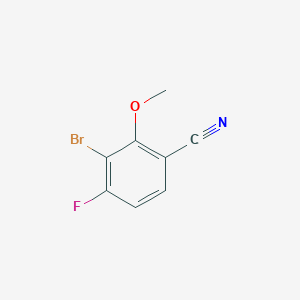

![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)
